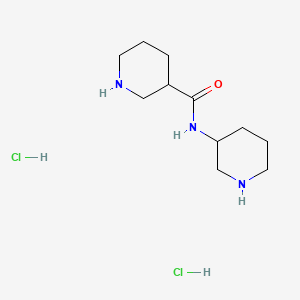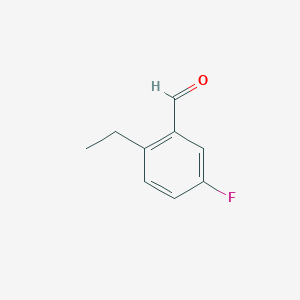
1,1-Dimethoxyheptane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxyheptane-2,4-dione is an organic compound with the molecular formula C9H20O2. It is a derivative of heptane, characterized by the presence of two methoxy groups and a dione functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1,1-Dimethoxyheptane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of heptanal with methanol in the presence of an acid catalyst to form the dimethyl acetal, followed by oxidation to introduce the dione functionality. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1-Dimethoxyheptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming diols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dimethoxyheptane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of flavors, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxyheptane-2,4-dione involves its interaction with various molecular targets. The methoxy and dione groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
1,1-Dimethoxyheptane-2,4-dione can be compared with other similar compounds, such as:
1,1-Dimethoxyhexane-2,4-dione: A shorter-chain analog with similar reactivity but different physical properties.
1,1-Dimethoxyheptane-3,5-dione: A positional isomer with different reactivity due to the location of the dione groups.
Heptane-2,4-dione: Lacks the methoxy groups, leading to different chemical behavior and applications.
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
1,1-dimethoxyheptane-2,4-dione |
InChI |
InChI=1S/C9H16O4/c1-4-5-7(10)6-8(11)9(12-2)13-3/h9H,4-6H2,1-3H3 |
Clé InChI |
OWGYEEFHIAWUAM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC(=O)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)




![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)


![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)
![2-Chloro-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15318989.png)
![benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
